2-Chloro-7-nitro-1h-indole
Overview
Description
2-Chloro-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Indole derivatives, such as 2-Chloro-7-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to a range of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, thereby exhibiting antiviral activity .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For instance, certain indole derivatives have been reported to damage the membranes of bacterial cells, leading to their destruction .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Chloro-7-nitro-1h-indole could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Indole itself is known to be involved in the degradation of tryptophan in higher plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitro-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups (chloro and nitro) makes the indole ring more susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, sulfonyl chlorides, or acyl chlorides can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated, sulfonylated, or acylated derivatives of this compound.
Reduction: The major product is 2-Chloro-7-amino-1H-indole.
Nucleophilic substitution: Products include substituted indoles with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-7-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-indole: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-indole: Lacks the chloro group, affecting its chemical properties and interactions.
2-Bromo-7-nitro-1H-indole:
Uniqueness
2-Chloro-7-nitro-1H-indole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-7-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUPTYYZSEHLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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